molecular formula C14H13NO2 B1607076 (Diphenylamino)acetic acid CAS No. 60085-74-7

(Diphenylamino)acetic acid

Cat. No.: B1607076
CAS No.: 60085-74-7
M. Wt: 227.26 g/mol
InChI Key: KFLKTDAONDZLAN-UHFFFAOYSA-N
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Description

Contextualization within N-Aryl Amino Acid Chemistry

N-aryl amino acids represent a significant class of compounds in organic synthesis and medicinal chemistry, serving as crucial building blocks for a wide array of complex molecules. Within this family, (Diphenylamino)acetic acid is distinguished by its N,N-diaryl substitution. Unlike their N-monoaryl counterparts, where a single aromatic ring is attached to the nitrogen atom, the presence of two phenyl groups in this compound introduces a higher degree of steric hindrance and a modified electronic environment around the nitrogen center.

This diaryl structure significantly influences the compound's reactivity. For instance, in the context of photopolymerization, N-aryl glycines, including N-phenylglycine, are recognized for their role as effective photoinitiators. nih.gov They can participate in photo-induced electron transfer processes to generate reactive species that initiate polymerization. The presence of two phenyl groups in this compound can modulate these electronic properties, potentially altering the efficiency and mechanism of such photo-initiated reactions. The steric bulk of the diphenylamino group can also play a crucial role in directing the stereochemical outcome of reactions where it is incorporated into a larger molecule.

Furthermore, the reactivity of the nitrogen atom in this compound is markedly different from that of primary or secondary amines. The delocalization of the nitrogen lone pair over two aromatic rings reduces its nucleophilicity compared to mono-aryl or aliphatic amines. This has implications for its use in coupling reactions and as a ligand in catalysis. While N-aryl glycines, in general, are valuable precursors for the synthesis of unnatural α-amino acids through reactions like photoredox-mediated C-H alkylation, the specific reactivity of this compound derivatives is a subject of ongoing research. nih.gov The steric and electronic effects of the diphenylamino group can influence the stability of intermediates and the rates of reaction, setting it apart from other members of the N-aryl amino acid class. researchgate.net

Historical Development and Early Investigations of N,N-Diaryl Glycines

The historical development of this compound is intrinsically linked to the broader history of diarylamine synthesis and the evolution of methods for forming carbon-nitrogen bonds. While specific early investigations into this compound itself are not extensively documented in readily available historical literature, its conceptual origins can be traced back to the synthesis and exploration of its parent compound, diphenylamine (B1679370).

The synthesis of diarylamines has been a long-standing challenge in organic chemistry. Early methods often required harsh reaction conditions. The development of modern cross-coupling reactions, however, has revolutionized the synthesis of N-aryl and N,N-diaryl compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for the formation of C-N bonds and is a key method for the synthesis of diarylamines and, by extension, N,N-diaryl glycines. wikipedia.orgrsc.orgorganic-chemistry.org This reaction allows for the coupling of an amine with an aryl halide, providing a versatile route to a wide range of substituted diarylamines.

Another powerful tool for the synthesis of N,N-diaryl glycines is the Ugi four-component condensation reaction. researchgate.net This one-pot reaction combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By carefully selecting the starting materials, this reaction can be adapted to synthesize N,N-diarylglycine derivatives. For example, using a diarylamine as the amine component would directly lead to the desired N,N-diaryl glycine (B1666218) scaffold. The Ugi reaction's efficiency and ability to generate molecular diversity have made it a valuable method in modern organic synthesis for accessing complex amino acid derivatives. researchgate.netrsc.orgnih.gov

While these modern methods are now prevalent, the synthesis of diphenylamine-2-monocarboxylic acid derivatives was described in a patent as early as 1950, indicating that the core structure of N-aryl aminocarboxylic acids has been of interest for a considerable time. The methods described in this patent likely involved classical synthetic approaches that predated the widespread use of transition metal-catalyzed cross-coupling reactions.

Structural Significance within the Broader Field of Aminocarboxylic Acids

The structural characteristics of this compound set it apart within the broader field of aminocarboxylic acids. The presence of two bulky phenyl groups directly attached to the nitrogen atom creates a unique three-dimensional architecture with significant steric and electronic consequences. A conformational analysis of the molecule reveals that the two phenyl rings are likely to be twisted out of the plane of the N-Cα bond to minimize steric repulsion. This twisted conformation is a common feature in molecules containing multiple aryl groups on a single atom. rsc.org

The table below summarizes some of the key structural and physical properties of this compound.

PropertyValue
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Predicted XLogP3 3.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Data sourced from PubChem.

Overview of Research Trajectories in this compound Studies

Research involving this compound and its derivatives has followed several distinct trajectories, primarily driven by its unique structural and electronic properties. These research avenues span from fundamental organic synthesis to the development of functional materials and molecules with potential biological activity.

One significant area of research focuses on the use of this compound as a precursor for the synthesis of more complex molecules. Its derivatives have been employed as intermediates in the preparation of pharmacologically relevant compounds. For example, the core structure of this compound can be found in various drug candidates and is a key component in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. nih.gov

Another major research trajectory explores the application of this compound derivatives in materials science. The diphenylamino moiety is a well-known electron-donating group, and when incorporated into larger conjugated systems, it can impart valuable optoelectronic properties. Derivatives of this compound have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of fluorescent probes and sensors. openmedicinalchemistryjournal.com The ability to tune the electronic properties by modifying the substituents on the phenyl rings makes this a versatile scaffold for designing new materials.

In the field of catalysis, derivatives of this compound have been explored as ligands for transition metal catalysts. The nitrogen and oxygen atoms of the amino acid functionality can coordinate with metal centers, and the steric and electronic properties of the diphenylamino group can influence the catalytic activity and selectivity of the resulting metal complexes. These ligands have been tested in various catalytic transformations, including cross-coupling reactions and asymmetric synthesis. researchgate.net

Furthermore, the reactivity of the α-carbon of this compound has been a subject of investigation. The development of methods for the functionalization of this position allows for the synthesis of a variety of unnatural α-amino acids with a diaryl-substituted nitrogen atom. These compounds are of interest for their potential to be incorporated into peptides, leading to novel structures with unique conformational properties and biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60085-74-7

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(N-phenylanilino)acetic acid

InChI

InChI=1S/C14H13NO2/c16-14(17)11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)

InChI Key

KFLKTDAONDZLAN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CC(=O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)C2=CC=CC=C2

sequence

G

Origin of Product

United States

Synthetic Methodologies for Diphenylamino Acetic Acid and Its Analogues

Classical Approaches to α-Amino Acid Synthesis Applied to (Diphenylamino)acetic Acid

Classical methods for the synthesis of α-amino acids have been adapted to produce this compound. These approaches often involve well-established reaction mechanisms.

A primary and straightforward method for synthesizing this compound involves the nucleophilic substitution of a halogenated acetic acid derivative by diphenylamine (B1679370). In this reaction, the nitrogen atom of diphenylamine acts as the nucleophile, attacking the electrophilic α-carbon of the haloacetic acid, displacing the halide.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct and to deprotonate the diphenylamine, increasing its nucleophilicity. The choice of solvent and base can influence the reaction rate and yield.

Table 1: Examples of Nucleophilic Substitution for this compound Synthesis

Halogenated Acetic AcidBaseSolventTypical Yield (%)
Bromoacetic acidSodium carbonateEthanol/WaterModerate to High
Chloroacetic acidPotassium hydroxideAcetoneModerate
Iodoacetic acidSodium bicarbonateDimethylformamideHigh

This method's simplicity and the ready availability of starting materials make it a common choice for laboratory-scale synthesis.

The Strecker synthesis, a well-known method for producing α-amino acids from an aldehyde, ammonia, and cyanide, can be conceptually modified for N-disubstituted amino acids. However, the direct application to diphenylamine is not straightforward due to the lower nucleophilicity of the diarylamine compared to ammonia or primary amines.

A modified approach would involve the reaction of a glyoxylic acid derivative with diphenylamine to form an iminium intermediate, which would then be reduced. This avoids the traditional cyanide addition step and subsequent hydrolysis of the aminonitrile. This pathway is less common for this compound itself but has been explored for related N-aryl amino acids.

An alternative classical route involves a two-step process starting with diphenylamine. First, an amidation reaction can be performed where diphenylamine is acylated with an activated derivative of a protected glycine (B1666218). This is followed by a deprotection step to yield the final product.

Alternatively, an alkylation strategy can be employed. This involves the reaction of diphenylamine with a suitable two-carbon electrophile that already contains the carboxylic acid moiety or a precursor. For instance, reacting diphenylamine with ethyl chloroacetate followed by hydrolysis of the resulting ester is a common and effective method. This pathway often provides good yields and is a versatile method for producing various analogues by modifying the starting materials.

Reaction Scheme:

Alkylation: Diphenylamine + ClCH₂COOEt → (C₆H₅)₂NCH₂COOEt + HCl

Hydrolysis: (C₆H₅)₂NCH₂COOEt + H₂O/H⁺ → (C₆H₅)₂NCH₂COOH + EtOH

This two-step sequence is often preferred due to its efficiency and the stability of the intermediate ester.

Modern and Advanced Synthetic Routes

More contemporary synthetic methods offer improvements in terms of efficiency, selectivity, and the ability to create more complex analogues.

Transition-metal catalysis, particularly using palladium or copper, has revolutionized C-N bond formation. The Buchwald-Hartwig amination is a powerful tool for coupling aryl halides or triflates with amines. This methodology can be applied to the synthesis of this compound derivatives.

For example, an aryl halide can be coupled with an amino acid ester, such as ethyl glycinate, in the presence of a palladium catalyst and a suitable ligand. Subsequent N-arylation with a second aryl halide would lead to the desired diarylamino acid ester, which can then be hydrolyzed.

Table 2: Components of a Typical Buchwald-Hartwig Amination for N-Arylation

ComponentExampleRole
Catalyst PrecursorPd₂(dba)₃Source of catalytic palladium
LigandBINAP, XantphosStabilizes the catalyst and facilitates the reaction
BaseNaOtBu, K₃PO₄Activates the amine and neutralizes the acid byproduct
SolventToluene, DioxaneProvides the reaction medium

This approach allows for the construction of a wide variety of substituted (diphenylamino)acetic acids by varying the aryl halide starting materials.

The synthesis of substituted this compound derivatives, where the phenyl rings contain other functional groups, requires careful control of chemo- and regioselectivity. Modern catalytic methods are particularly adept at this.

For instance, using specifically designed ligands in a palladium-catalyzed C-N coupling reaction can direct the arylation to a particular position on a multi-functionalized aniline derivative. Furthermore, the choice of catalyst system can allow for the selective N-arylation of an amino acid ester in the presence of other nucleophilic groups within the molecule.

The ability to introduce substituents at specific positions on the aromatic rings is crucial for creating analogues with tailored electronic and steric properties. This level of control is a significant advantage of modern synthetic techniques over classical methods.

Solid-Phase and Polymer-Supported Synthetic Techniques for α-Amino Acid Derivatives

Solid-phase and polymer-supported synthetic techniques offer significant advantages for the synthesis of α-amino acid derivatives, including analogues of this compound. These methods facilitate the purification process and allow for the use of excess reagents to drive reactions to completion. tandfonline.com

In solid-phase peptide synthesis (SPPS), a peptide is assembled on a resin support. This technique has evolved to allow for the preparation of peptides up to 100 amino acids in length. peptide.com The general process involves attaching the first amino acid to the resin, followed by sequential coupling of subsequent amino acids. peptide.com A key advantage of solid-phase synthesis is the ability to easily remove excess reagents and byproducts by simple filtration and washing. tandfonline.com

Soluble polymer-supported synthesis is an alternative approach that combines the benefits of both solid-phase and solution-phase chemistry. tandfonline.com For instance, a Schiff base of glycine supported on polyethylene glycol (PEG) can be readily alkylated to produce various α-amino acid derivatives. nih.govacs.orgacs.org The polymer support acts as a phase-transfer catalyst, accelerating the reaction and often eliminating the need for an external catalyst. nih.govacs.org After the reaction, the polymer-bound product can be purified by precipitation and filtration. tandfonline.com

Table 1: Comparison of Synthetic Methodologies

Feature Solid-Phase Synthesis Soluble Polymer-Supported Synthesis Solution-Phase Synthesis
Purification Filtration and washingPrecipitation and filtrationChromatography, crystallization, or extraction
Reaction Driving Force Use of excess reagentsUse of excess reagentsStoichiometric control often required
Automation Easily automatedAmenable to automationMore complex to automate
Reaction Monitoring More challengingCan be monitored by techniques like NMRStraightforward

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful tool in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. durham.ac.uk This technology is particularly well-suited for the production of fine chemicals and active pharmaceutical ingredients (APIs). An end-to-end continuous flow synthesis of diphenhydramine hydrochloride has been demonstrated, showcasing high atom economy and waste minimization. rsc.org

In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. durham.ac.uk This enhanced control can lead to higher yields, improved selectivity, and faster reaction times compared to traditional batch processes. For the synthesis of this compound, a flow process could involve the reaction of diphenylamine with a suitable two-carbon synthon in a heated flow reactor. The use of microreactors in flow chemistry provides high heat and mass transfer rates, enabling reactions to be performed under a wider range of conditions than in batch reactors. durham.ac.uk

Table 2: Advantages of Flow Chemistry

Parameter Benefit in this compound Synthesis
Enhanced Heat and Mass Transfer Allows for better temperature control and mixing, leading to improved reaction rates and selectivity.
Improved Safety Smaller reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.
Rapid Optimization The ability to quickly vary reaction parameters allows for efficient optimization of reaction conditions.
Scalability Scaling up production is achieved by running the process for a longer duration or by using multiple reactors in parallel.
Integration of Synthesis and Purification In-line purification techniques can be incorporated to provide a continuous stream of pure product.

Enantioselective Synthesis of Chiral this compound Derivatives

While this compound itself is achiral, many of its derivatives, particularly those with substitution at the α-carbon, are chiral. The synthesis of enantiomerically pure α-amino acids is of great importance in medicinal chemistry and materials science. nih.gov

Several strategies have been developed for the asymmetric synthesis of α-amino acids. One approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Another powerful method is the use of chiral catalysts, which can promote the formation of one enantiomer over the other. libretexts.org For example, the asymmetric synthesis of α-allyl-α-aryl α-amino acids has been achieved through a three-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate. nih.govnih.govacs.org

A direct and highly enantioselective alkylation of arylacetic acids has also been developed using a chiral lithium amide as a traceless auxiliary. nih.gov This method circumvents the need for the attachment and removal of a traditional chiral auxiliary. nih.gov Additionally, biocatalysis offers a green and efficient route to chiral amino acids. An engineered C-N lyase has been used for the enantioselective synthesis of N-substituted aspartic acid derivatives. researchgate.net

Table 3: Approaches to Enantioselective Synthesis

Method Description Advantages Disadvantages
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to control the stereochemistry of a reaction.High diastereoselectivities are often achieved.Requires additional steps for attachment and removal of the auxiliary.
Chiral Catalysis A small amount of a chiral catalyst is used to generate an enantiomerically enriched product.High turnover numbers and atom economy.Catalyst development can be challenging.
Biocatalysis Enzymes are used to catalyze enantioselective transformations.High enantioselectivity and mild reaction conditions.Enzyme stability and substrate scope can be limiting.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. unife.it These principles can be applied to the synthesis of this compound to reduce its environmental impact.

One of the key principles of green chemistry is the use of safer solvents. ctfassets.net Traditional organic solvents are often volatile and toxic. Replacing them with greener alternatives such as water, ethanol, or supercritical fluids can significantly improve the environmental profile of a synthesis. mdpi.comjddhs.com For example, conducting reactions in aqueous media can be facilitated by the use of supramolecular catalysts like cyclodextrins, which can enhance the solubility of organic substrates. acs.org

Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. ctfassets.net Catalytic reactions, including biocatalysis, are often highly atom-economical. ctfassets.netmdpi.comjddhs.com The use of energy-efficient techniques, such as microwave-assisted synthesis or flow chemistry, can also contribute to a greener process by reducing energy consumption and reaction times. mdpi.comjddhs.com

Solvent-free reactions represent an ideal green chemistry approach, as they eliminate the need for a solvent altogether. mdpi.com The development of a solvent-free, copper-catalyzed reaction for the synthesis of indolizines demonstrates the potential of this approach. mdpi.com

Table 4: Green Chemistry Principles and Their Application

Principle Application to this compound Synthesis
Use of Safer Solvents Employing water, ethanol, or other green solvents in place of hazardous organic solvents.
Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, for example, through catalytic C-N bond formation.
Energy Efficiency Utilizing microwave irradiation or flow chemistry to reduce reaction times and energy consumption.
Catalysis Employing catalysts, including biocatalysts, to facilitate reactions and improve efficiency, thereby reducing waste.
Renewable Feedstocks Exploring the use of starting materials derived from renewable resources.

Chemical Reactivity and Transformation Mechanisms of Diphenylamino Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in (Diphenylamino)acetic acid is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the acid into a variety of important derivatives such as esters, amides, acid halides, and anhydrides.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through standard methods, such as the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid or tosic acid. google.com The mechanism proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. chemguide.co.uk Subsequent dehydration leads to the formation of the corresponding ester. byjus.com The reaction is reversible, and often the alcohol is used in excess to drive the equilibrium towards the product. google.com

Amidation reactions represent a key transformation of this compound, often proceeding via an activated carboxylic acid derivative, such as an acid chloride. For instance, (Diphenylamino)acetyl chloride, synthesized from the parent acid, readily reacts with amines to form amides. A documented example is the reaction with the amino acid glycine (B1666218) in an alkaline methanolic solution. asianpubs.org In this nucleophilic acyl substitution, the amino group of glycine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of N-((diphenylamino)acetyl)glycine after acidification. asianpubs.org Such reactions are fundamental in peptide synthesis and the creation of complex molecules for pharmaceutical research. nih.govmdpi.com Various coupling agents can also facilitate direct amidation between the carboxylic acid and an amine, avoiding the need to first form the acid chloride. acs.orgbeilstein-journals.orgnih.gov

Table 1: Amidation of this compound Derivatives
Reactant 1Reactant 2Reagent/SolventProductYieldReference
(Diphenylamino)acetyl chlorideGlycineNaOH / MethanolN-((diphenylamino)acetyl)glycine61% asianpubs.org
(Diphenylamino)acetyl chlorideN-hydroxyphthalimideTriethylamine / DMFDiphenylamino-N-acetyl-oxy phthalimide53% asianpubs.org

Reduction to Alcohols and Oxidation to Carbonyls

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, 2-(diphenylamino)ethanol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. masterorganicchemistry.comdavuniversity.org The mechanism involves the transfer of hydride ions from the AlH₄⁻ complex to the carbonyl carbon. masterorganicchemistry.com A subsequent acidic workup is required to protonate the resulting alkoxide and liberate the primary alcohol. quora.com It is important to note that the initial reaction between the carboxylic acid and LiAlH₄ is an acid-base reaction that produces hydrogen gas and a lithium carboxylate salt, which is then reduced. quora.com

The oxidation of the methylene (B1212753) group in this compound to a carbonyl, which would yield an α-keto acid, is a chemically challenging transformation. The diarylamino group is highly susceptible to oxidation. noaa.govresearchgate.net Many common oxidizing agents would preferentially react with the nitrogen atom or the electron-rich phenyl rings, leading to the formation of colored radical species, quinone-imine structures, or other degradation products. researchgate.netresearchgate.net Achieving selective oxidation of the α-carbon without affecting the sensitive diphenylamine (B1679370) core would require specialized reagents and carefully controlled reaction conditions that are not widely documented for this specific substrate.

Formation of Acid Halides and Anhydrides

This compound can be readily converted into its corresponding acid chloride, (Diphenylamino)acetyl chloride. This is a crucial step for activating the carboxylic acid group for subsequent nucleophilic substitution reactions. The most common reagent used for this purpose is thionyl chloride (SOCl₂). asianpubs.org The reaction involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite group, which is an excellent leaving group. Subsequent attack by a chloride ion results in the formation of the acid chloride, with sulfur dioxide and hydrogen chloride as byproducts. asianpubs.org One reported synthesis involves refluxing this compound with thionyl chloride in chloroform (B151607) for 8 hours to yield the acid chloride. asianpubs.org

The formation of (Diphenylamino)acetic anhydride (B1165640) can be achieved by reacting the corresponding acid chloride with a carboxylate salt, such as sodium (diphenylamino)acetate. This nucleophilic acyl substitution reaction yields the symmetric anhydride. Alternatively, mixed anhydrides can be formed by reacting the acid chloride with a different carboxylate. Acetic anhydride itself is a common acetylating agent and can participate in various reactions. sigmaaldrich.com While the specific synthesis of (Diphenylamino)acetic anhydride is not extensively detailed, the general principles of anhydride formation from carboxylic acids or their derivatives are well-established.

Reactions Involving the Diarylamino Group

The diarylamino group imparts distinct reactivity to the molecule, centered on the nucleophilic nitrogen atom and the activated phenyl rings.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in this compound, like in diphenylamine itself, is nucleophilic and can undergo N-alkylation and N-acylation. N-alkylation involves the reaction with alkyl halides, where the amine nitrogen displaces a halide from the alkylating agent. wikipedia.org This reaction can sometimes be challenging for diarylamines and may require forcing conditions. Over-alkylation is generally not a concern as the resulting tertiary amine is less nucleophilic, and the ultimate product of exhaustive alkylation would be a quaternary ammonium (B1175870) salt. wikipedia.org The use of alcohols as alkylating agents in the presence of an acid catalyst provides a greener alternative to alkyl halides. wordpress.com

N-acylation is a more common reaction, readily occurring with acylating agents like acid chlorides or anhydrides. A prime example is the reaction of diphenylamine with chloroacetyl chloride to form 2-chloro-N,N-diphenylacetamide. nih.govadvancechemjournal.com This reaction is typically carried out by refluxing the reactants in a non-polar solvent like toluene. nih.govadvancechemjournal.com The product of this reaction is a key intermediate for synthesizing more complex derivatives. nih.govnih.gov The acylation effectively protects the amino group and can also serve as a precursor for further synthetic modifications. semanticscholar.org

Table 2: N-Acylation of Diphenylamine
Reactant 1Reactant 2Reagent/SolventProductYieldReference
DiphenylamineChloroacetyl chlorideToluene2-Chloro-N,N-diphenylacetamideNot specified nih.govadvancechemjournal.com
DiphenylamineAcetic AnhydrideSodium AcetateN-AcetyldiphenylamineNot specified gla.ac.uk

Electrophilic Aromatic Substitution on Phenyl Rings

The diphenylamino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). The nitrogen atom's lone pair of electrons can be delocalized into the phenyl rings, significantly increasing their electron density and making them highly susceptible to attack by electrophiles. atamanchemicals.com Consequently, reactions such as halogenation, nitration, and Friedel-Crafts reactions occur preferentially at the positions ortho and para to the nitrogen atom. For example, bromination of diphenylamine derivatives can be carried out using bromine in acetic acid. google.com Nitration of N-acyldiphenylamine derivatives has been shown to produce tetranitrated products under strong nitrating conditions, highlighting the high reactivity of the rings. gla.ac.uk

A related and important transformation is the Fries rearrangement, an intramolecular electrophilic substitution reaction. When an N-acyl diphenylamine is heated with a Lewis acid catalyst (like AlCl₃) or a strong Brønsted acid, the acyl group can migrate from the nitrogen atom to the ortho or para position of one of the phenyl rings, yielding an amino-substituted aryl ketone. byjus.comwikipedia.orgrsc.org The regioselectivity of the rearrangement can often be controlled by temperature, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. wikipedia.orgorganic-chemistry.org This reaction provides a valuable route to functionalized aromatic ketones. sigmaaldrich.com

Oxidative Coupling Reactions

While specific studies on the oxidative coupling of this compound are not extensively documented, the reactivity of its parent structure, diphenylamine, provides a strong model for predicting its behavior. Oxidative conditions typically promote coupling at the electron-rich para-positions of the phenyl rings or reactions centered on the nitrogen atom.

The oxidation of diphenylamine with potent oxidizing agents like peroxodisulfate has been shown to yield N-phenyl-p-benzoquinoneimine as the primary detectable product. cdnsciencepub.comcdnsciencepub.com This transformation proceeds through the formation of a diphenylaminyl radical cation, which then undergoes further reaction. It is plausible that this compound would follow a similar pathway, where the nitrogen atom is oxidized, leading to intramolecular or intermolecular C-C or C-N bond formation. The presence of the acetic acid moiety may influence the reaction's regioselectivity and rate but the fundamental mechanism involving the diphenylamine core is expected to be analogous.

Iron-catalyzed oxidative C-N coupling reactions, using air as the sole oxidant, have also been demonstrated for tertiary arylamines and phenols. nih.gov These reactions, catalyzed by species like hexadecafluorophthalocyanine−iron(II) in the presence of an acid or base, could potentially be applied to this compound to form novel heterocyclic structures or larger polymeric materials. nih.gov

α-Carbon Reactivity and Functionalization

The α-carbon of this compound, situated between the nitrogen atom and the carboxyl group, is a key site for functionalization. Its reactivity stems from the ability to form stabilized intermediates such as enolates (or more accurately, dienolates) and α-radicals.

Palladium-catalyzed α-arylation of aryl acetic acid derivatives provides a powerful method for forming C-C bonds at the α-position. acs.org While the direct α-arylation of this compound itself is not specified, the successful coupling of related substrates like 2-naphthyl acetic acid and 4-methoxyphenyl (B3050149) acetic acid with aryl halides suggests a similar transformation is feasible. The reaction likely proceeds through the formation of a dienolate intermediate under basic conditions, which then engages in a palladium catalytic cycle. acs.org

A versatile strategy for α-functionalization involves the conversion of the carboxylic acid to an amide, followed by transformation into a sulfoxonium ylide. This ylide serves as a carbene precursor, enabling a wide array of insertion reactions into heteroatom-hydrogen bonds. nih.gov Starting from diphenylamine, which is converted to the corresponding N-substituted amide, this method allows for the introduction of silyl, germyl, boryl, selenyl, and sulfur groups at the α-carbon under mild conditions. nih.gov This approach highlights the synthetic utility of activating the α-position to forge new carbon-heteroatom bonds.

Table 1: Examples of α-Silylation via Amide-Sulfoxonium Ylide Intermediate (Data sourced from a study on related amide-sulfoxonium ylides) nih.gov

Silane SubstrateProductYield
Triethylsilaneα-(triethylsilyl) amide85%
Dimethylphenylsilaneα-(dimethylphenylsilyl) amide88%
(Cyclohexyl)dimethylsilaneα-((cyclohexyl)dimethylsilyl) amide70%
Tribenzylsilaneα-(tribenzylsilyl) amide35%

Achieving stereocontrol during the functionalization of the α-carbon is a significant challenge in synthesis. For substrates capable of forming a chiral center at this position, enantioselective methods are highly sought after.

While literature directly addressing the stereoselective functionalization of the prochiral α-carbon of this compound is scarce, general strategies for related compounds offer valuable insights. For instance, the development of chiral amine catalysts for the enantioselective α-functionalization of α-substituted β-ketocarbonyls demonstrates the potential of organocatalysis to create all-carbon quaternary stereocenters. rsc.org

In a different context, Pd(II)-catalyzed enantioselective C-H olefination has been achieved on diphenylacetic acid substrates using mono-protected chiral amino acids as ligands. nih.gov It is crucial to note, however, that this reaction functionalizes the ortho-C-H bonds of the phenyl rings, directed by the carboxylate group, rather than the C-H bond at the α-carbon. nih.gov Nevertheless, it showcases the power of chiral ligands in palladium catalysis to control stereochemistry in reactions involving carboxylic acid substrates.

The electrophilic amination of prochiral enolates using enantiomerically pure reagents represents another established strategy for the stereoselective synthesis of α-amino acids, demonstrating that chiral reagents can effectively control the stereochemical outcome of reactions at the α-position. researchgate.net

The generation of a radical at the α-carbon of this compound opens up unique reaction pathways. Such radicals can be formed through several mechanisms, most notably via single electron transfer (SET) processes. Oxidation of the lone pair on the nitrogen atom can generate an amine radical cation. rsc.org Subsequent deprotonation of the adjacent α-carbon by a mild base would yield a carbon-centered α-aminoalkyl radical. rsc.org

This α-radical is stabilized by the adjacent nitrogen atom and can participate in various synthetic transformations, including addition to alkenes (Giese reaction) or coupling with other radical species. rsc.orgnih.gov The feasibility of this process is supported by the relatively low bond dissociation energy (BDE) of α-amino C-H bonds (approx. 89–91 kcal mol⁻¹). rsc.org

Alternatively, a radical could be generated via hydrogen atom transfer (HAT) from the α-carbon using a suitable photoredox catalyst or other radical initiator. rsc.org Once formed, this radical intermediate can be trapped to create new C-C or C-heteroatom bonds at the α-position.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and predicting outcomes. This involves identifying key intermediates and evaluating the kinetic and thermodynamic factors that govern the reaction pathways.

Mechanistic studies on the oxidation of the parent diphenylamine molecule have provided significant insights into potential intermediates. In the oxidation by peroxodisulfate, the formation of an N-diphenylhydroxylamine-O-sulfonate intermediate has been proposed based on kinetic data. cdnsciencepub.comcdnsciencepub.com This intermediate is formed in a pre-equilibrium step and subsequently rearranges to yield the final product. At lower pH, this intermediate can accumulate, becoming kinetically detectable. cdnsciencepub.com

In palladium-catalyzed α-arylation reactions of related aryl acetic acids, dienolate species are considered key intermediates. acs.org For reactions involving carbene precursors derived from amide-sulfoxonium ylides, the rhodium-carbene complex is the critical intermediate that undergoes the insertion reaction. nih.gov In radical reactions, the primary intermediates are the amine radical cation and the subsequent carbon-centered α-aminoalkyl radical, which can be detected by techniques like electron spin resonance (ESR) spectroscopy in analogous systems. rsc.orgbbhegdecollege.com

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and energy barriers. For the oxidation of diphenylamine, kinetic studies in buffered acetic acid-water media revealed that the reaction is first order in both diphenylamine and the peroxodisulfate oxidant. cdnsciencepub.comcdnsciencepub.com The rate-determining step changes depending on the pH, which influences the protonation state of the key N-diphenylhydroxylamine-O-sulfonate intermediate. cdnsciencepub.comcdnsciencepub.com The protonation pKa of this intermediate was kinetically estimated to be 2.4. cdnsciencepub.com

Table 2: Kinetic Data for Diphenylamine (DPA) Oxidation by Peroxodisulfate (PDS) (Data from a study on Diphenylamine in 20% v/v methanol-water acetic acid-acetate buffers) cdnsciencepub.com

pH[PDS] (M) x 10³k_obs (s⁻¹) x 10³
4.1520.81
4.1541.60
4.1562.45
4.7020.80
4.7041.62
5.3020.82
5.3041.63

Advanced Spectroscopic and Structural Elucidation of Diphenylamino Acetic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the types and number of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus.

For (Diphenylamino)acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) (CH₂) protons of the acetic acid group, and the acidic proton of the carboxyl group. The aromatic region would likely be complex due to the overlapping signals of the ortho, meta, and para protons. The ¹³C NMR spectrum would complement this by showing signals for the unique carbon atoms, including the carboxyl carbon, the methylene carbon, and the distinct carbons of the phenyl rings (ipso, ortho, meta, para).

Predicted ¹H and ¹³C NMR Data for this compound

This table is based on theoretical predictions and data from analogous structures.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxyl (COOH) 10.0 - 12.0 (broad singlet) 173 - 178
Methylene (N-CH₂-COOH) ~4.4 (singlet) 50 - 55
Phenyl C (ipso, C-N) - 145 - 148
Phenyl C/H (ortho) 7.0 - 7.2 (multiplet) 120 - 124
Phenyl C/H (meta) 7.2 - 7.4 (multiplet) 129 - 131

To unambiguously assign the signals from 1D NMR and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. epa.govrsc.orgepa.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling network within each phenyl ring, showing correlations between the ortho and meta protons, and between the meta and para protons. It would not show a correlation to the methylene protons, as they are separated from the aromatic rings by the nitrogen atom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org An HSQC spectrum of this compound would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is critical for piecing together the molecular skeleton. For this molecule, key HMBC correlations would be expected from the methylene protons to the carboxyl carbon and the ipso-carbon of the phenyl rings. This would confirm the attachment of the entire acetic acid moiety to the diphenylamine (B1679370) nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the molecule's preferred conformation in solution. It could reveal, for example, the spatial proximity between the methylene protons and the ortho-protons of the phenyl rings, providing insight into the rotational dynamics around the C-N bonds.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments.

High-resolution mass spectrometry measures molecular mass with extremely high accuracy (typically to within 5 ppm). This allows for the determination of a molecule's elemental formula, as very few combinations of atoms will have the same exact mass. The molecular formula of this compound is C₁₄H₁₃NO₂. HRMS would be used to confirm its monoisotopic mass of 227.094629 g/mol , providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (a "precursor ion") is selected, fragmented, and its fragment ions ("product ions") are then analyzed. This fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the precursor.

For this compound, the protonated molecule, [M+H]⁺, with an m/z of approximately 228.1, would be selected as the precursor ion. The analysis of its fragmentation would likely reveal characteristic losses based on its structure.

Plausible Fragmentation Pathways for this compound in MS/MS

This table presents predicted fragmentation patterns.

Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss (Mass) Proposed Structure of Fragment
228.1 182.1 46.0 (HCOOH) Ion resulting from the loss of formic acid.
228.1 169.1 59.0 (CH₂COOH) Diphenylamine radical cation, from cleavage of the N-C bond.

X-Ray Crystallography for Solid-State Molecular Structure and Conformation

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can determine exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation.

A search of the scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. Were such a structure to be determined, it would provide definitive data on:

Molecular Conformation: The precise dihedral angles between the two phenyl rings and the conformation of the acetic acid side chain relative to the amine.

Bond Parameters: Exact bond lengths and angles for the entire molecule.

Intermolecular Interactions: The packing of molecules in the crystal lattice, which would be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimers or chain-like structures.

Although crystal structures of related derivatives, such as those of triphenylamine (B166846) cyanoacetic acid, have been reported, this data cannot be directly extrapolated to the parent compound.

Crystal Packing and Intermolecular Interactions

While a definitive single-crystal X-ray diffraction analysis for this compound is not publicly available, the crystal packing and intermolecular forces can be inferred from studies on closely related structures. The primary interactions governing the crystal lattice are expected to be strong hydrogen bonds and weaker van der Waals forces.

The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, carboxylic acids commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net This interaction is a dominant factor in the crystal packing of molecules containing a carboxyl group. researchgate.net For this compound, this would result in the formation of a dimeric pair, which then packs into the larger crystal lattice.

Table 4.3.1.1: Expected Intermolecular Interactions in Solid-State this compound

Interaction TypeDonorAcceptorTypical Distance/GeometrySignificance
Hydrogen BondCarboxyl O-HCarboxyl C=OO···O distance ~2.6 - 2.8 ÅPrimary interaction, forms dimeric pairs
C-H···O InteractionPhenyl C-HCarboxyl C=O or O-HH···O distance ~2.4 - 2.6 ÅSecondary stabilization, links dimers
C-H···π InteractionPhenyl C-HPhenyl RingH···π centroid ~2.8 - 2.9 ÅContributes to packing of aromatic groups

Conformational Analysis in the Solid State

The solid-state conformation of this compound is largely dictated by the rotational freedom around the C-N and C-C single bonds. The diphenylamino group typically adopts a non-planar, three-bladed propeller configuration. nist.gov This conformation arises from the steric repulsion between the ortho-hydrogens on the two phenyl rings, forcing them to twist out of the plane defined by the C-N-C bonds.

In analogous structures, the dihedral angles between the planes of the two N-bound phenyl rings can be significant, with reported values around 86°. researchgate.net Furthermore, the dihedral angles formed between the phenyl rings and the plane containing the nitrogen and the alpha-carbon of the acetic acid moiety are also expected to be twisted. For instance, in 1,4-Bis(diphenylamino)benzene, the torsion angles of the benzene (B151609) rings within the diphenylamine group are approximately 40°. semanticscholar.org This twisted conformation minimizes steric strain but also impacts the degree of electronic conjugation across the molecule. The acetic acid side chain allows for further conformational flexibility, with the torsion angle defined by the N-Cα-C=O atoms determining the orientation of the carboxyl group relative to the bulky amino group.

Table 4.3.2.1: Predicted Torsion Angles in this compound Based on Analogous Structures

Torsion AngleAtoms InvolvedExpected Value (degrees)Reference Compound/System
Phenyl-N-PhenylC(phenyl1)-N-C(phenyl2)-C~863-(Diphenylamino)isobenzofuran-1(3H)-one researchgate.net
Phenyl Ring TwistC(α)-N-C(phenyl)-C~401,4-Bis(diphenylamino)benzene semanticscholar.org
Beta-I Turn typeφ(i+1), ψ(i+1)-60, -30Dipeptides researchgate.net
Beta-I Turn typeφ(i+2), ψ(i+2)-90, 0Dipeptides researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in this compound and probing its molecular structure. The infrared (IR) and Raman spectra are expected to show characteristic bands corresponding to the diphenylamino and carboxylic acid moieties.

The carboxylic acid group gives rise to several distinct vibrations. A broad absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band in the region of 1700-1725 cm⁻¹. rsc.org The in-plane O-H bending and C-O stretching vibrations are coupled and give rise to bands in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions, respectively. rsc.org

The diphenylamino group also has characteristic vibrational modes. The N-H stretching vibration, although formally absent in this compound as the nitrogen is tertiary, is replaced by vibrations of the N-C bonds. The C(sp²)-N stretching band is anticipated around 1297 cm⁻¹. rsc.org The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations for the monosubstituted phenyl rings are expected in the 690-770 cm⁻¹ range. rsc.orgnih.gov

Table 4.4.1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Notes
O-H StretchCarboxylic Acid (dimer)2500-3300 (broad)WeakVery characteristic broad IR absorption
C-H Stretch (Aromatic)Phenyl Rings3000-3100 (medium)Strong
C=O StretchCarboxylic Acid1700-1725 (strong)MediumPosition sensitive to hydrogen bonding
C=C Stretch (Aromatic)Phenyl Rings1450-1600 (multiple, medium)StrongRing breathing modes
C-N StretchAryl-Amine~1300 (medium)Medium
C-O StretchCarboxylic Acid1210-1320 (strong)WeakCoupled with O-H bend
C-H Bend (out-of-plane)Phenyl Rings690-770 (strong)WeakIndicates monosubstitution pattern

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic absorption and emission properties of this compound are dominated by the diphenylamino chromophore. This group acts as a strong electron donor and is responsible for the molecule's characteristic spectral features.

The UV-Vis absorption spectrum is expected to display multiple bands. Transitions localized on the aromatic rings (π-π* transitions) are typically observed in the UV region, generally between 270 and 350 nm. nih.gov In addition to these bands, many compounds containing a diphenylamino group exhibit a longer-wavelength absorption band that is attributed to an intramolecular charge transfer (ICT) from the electron-rich diphenylamino donor to an acceptor portion of the molecule. nii.ac.jp For this compound, this ICT would involve the transfer of electron density from the nitrogen atom to the phenyl rings and the adjacent carboxylic acid moiety. The position and intensity of this ICT band are often sensitive to solvent polarity. nii.ac.jp

Fluorescence properties are also linked to the diphenylamino group. Following excitation into the absorption bands, compounds with this moiety can exhibit fluorescence. The emission is often characterized by a large Stokes shift, indicating a significant change in geometry and electronic distribution between the ground and excited states, which is typical for ICT processes. rsc.org The fluorescence intensity and emission maximum can be highly dependent on the solvent environment; for instance, in some related systems, fluorescence is enhanced in acidic media or in aggregated states due to the restriction of intramolecular motion. nih.gov

Table 4.5.1: Representative Photophysical Data for Compounds Containing the Diphenylamino Moiety

Compound TypeSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Key FeatureReference
Diphenylamino-barbituric acid derivativeTHF~350, 458~633π-π* and ICT bands nih.gov
Diphenylamino-tetrazole derivativeDioxane~360~500Strong ICT character nii.ac.jp
Phenylaminonaphthoxazole derivativeAcetic Acid~385500-520Fluorescence enhancement in acid
Diphenylamino-biphenyl derivativeToluene~380450-550Solvatochromic emission

Theoretical and Computational Chemistry Studies of Diphenylamino Acetic Acid

Conformational Analysis and Potential Energy Surfaces

The flexibility of (Diphenylamino)acetic acid, particularly around the C-N bonds and the C-C bond of the acetic acid moiety, means it can exist in various conformations. Understanding this conformational landscape is crucial for predicting its physical and biological properties.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. It is significantly faster than quantum mechanical methods, making it suitable for studying the conformational space of larger molecules. A force field, which is a set of parameters describing the potential energy of a system of particles, is used to calculate the energy of different conformations.

Molecular Dynamics (MD) simulations use the principles of molecular mechanics to simulate the movement of atoms and molecules over time. An MD simulation of this compound in a solvent, such as water, would reveal its dynamic behavior and preferential conformations in a more realistic environment. These simulations can provide a potential of mean force (PMF) along specific dihedral angles, which describes the free energy landscape of conformational changes. nih.gov

The key torsional angles in this compound would be those defining the orientation of the two phenyl rings relative to the nitrogen atom and the orientation of the carboxylic acid group. The rotation around the N-C(phenyl) bonds is expected to have a double-barrier potential, similar to what has been observed in diphenylamine (B1679370). acs.org

The carboxylic acid group of acetic acid is known to have a preference for a syn conformation (where the O=C-O-H dihedral angle is close to 0°) in the gas phase, though the anti conformation can also be populated in solution. A computational study of this compound would likely investigate the interplay between the conformations of the diphenylamino group and the carboxylic acid group.

Table 2: Key Torsional Angles in this compound for Conformational Analysis

Torsional AngleDescriptionExpected Behavior
C-N-C-C (phenyl rings)Rotation of the phenyl rings around the C-N bonds.A propeller-like conformation is expected, with significant barriers to planar arrangements due to steric hindrance.
N-C-C=O (acetic acid)Rotation around the C-C bond of the acetic acid moiety.Influences the relative positioning of the bulky diphenylamino group and the carboxylic acid.
O=C-O-H (carboxylic acid)Conformation of the carboxylic acid group.A preference for the syn conformation is likely, but the solvent environment could influence the syn/anti equilibrium.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

For this compound, potential reactions of interest could include its deprotonation, esterification, or reactions involving the aromatic rings. Computational methods can be used to calculate the activation energies for these reactions, providing insight into their feasibility and rates.

The elucidation of the transition state is a key aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule as it is transforming from reactant to product. Finding the transition state geometry and calculating its energy allows for the determination of the reaction barrier. Various algorithms exist for locating transition states, and these would be essential for a detailed mechanistic study of any reaction involving this compound. While no specific reaction mechanism studies for this molecule are readily available, computational methods have been successfully applied to study the mechanism of similar reactions, such as the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid.

Spectroscopic Property Predictions via Computational Methods

Computational methods, particularly Density Functional Theory (TDF), are instrumental in predicting the spectroscopic properties of molecules. ucsb.eduphyschemres.org These predictions are crucial for interpreting experimental spectra and understanding the electronic structure and vibrational modes of this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed to identify the characteristic vibrational frequencies of this compound. These calculations help in assigning the stretching and bending modes of its functional groups. For instance, the O-H stretch of the carboxylic acid group, the C=O stretch, and the N-H stretch of the amino group can be predicted. Comparing these calculated frequencies with experimental data allows for a detailed analysis of the molecular structure. researchgate.netnih.govrsc.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method to predict the electronic absorption spectra of molecules. physchemres.org For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. msu.edu These theoretical predictions are valuable for understanding the electronic properties and color of the compound. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict the ¹H and ¹³C NMR chemical shifts of this compound. pdx.eduaps.orgillinois.edu By calculating the magnetic shielding of each nucleus, it is possible to estimate their resonance frequencies. aps.org These theoretical chemical shifts serve as a guide for the assignment of signals in experimental NMR spectra. pdx.eduillinois.edu

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Predicted Value
Infrared (IR) SpectroscopyO-H Stretch~3300-2500 cm⁻¹ (broad)
C=O Stretch~1700-1750 cm⁻¹
N-H Stretch~3350-3450 cm⁻¹
UV-Vis Spectroscopyλmax (π → π)~250-300 nm
λmax (n → π)~300-350 nm
¹H NMR Spectroscopy-COOH Proton~10-12 ppm
Aromatic Protons~6.8-7.5 ppm
-CH₂- Proton~4.0-4.5 ppm
¹³C NMR SpectroscopyC=O Carbon~170-180 ppm
Aromatic Carbons~110-150 ppm
-CH₂- Carbon~50-60 ppm

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. Computational models are employed to simulate these solvent effects and provide a deeper understanding of the solute-solvent interactions. ucsb.edu

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used to study the effect of solvents on molecular properties. ucsb.edu In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method allows for the calculation of molecular properties in different solvent environments.

Solvatochromic Shifts: The electronic absorption spectrum of this compound is expected to exhibit solvatochromic shifts, meaning the position of the absorption bands changes with the polarity of the solvent. mdpi.com TD-DFT calculations combined with implicit solvent models can predict these shifts. For instance, a polar solvent might stabilize the excited state differently than the ground state, leading to a blue shift (hypsochromic shift) or a red shift (bathochromic shift) in the UV-Vis spectrum. ucsb.edumdpi.com

Reactivity: Solvents can also influence the reactivity of this compound. For example, the acidity of the carboxylic acid group can be affected by the solvent's ability to stabilize the resulting carboxylate anion. researchgate.net Computational models can be used to calculate the pKa of the carboxylic acid in different solvents, providing insights into its acid-base behavior.

Table 2: Predicted Solvent Effects on the Properties of this compound

Solvent Dielectric Constant Predicted λmax (π → π)*Predicted pKa
n-Hexane1.88~255 nm~8.5
Dichloromethane8.93~265 nm~6.0
Ethanol24.55~270 nm~5.0
Water80.1~275 nm~4.5

Applications of Diphenylamino Acetic Acid in Organic Synthesis and Materials Science

As a Chiral Auxiliary or Ligand in Asymmetric Catalysis

While direct applications of (diphenylamino)acetic acid as a chiral auxiliary are not extensively documented, the broader class of α-amino acids and their derivatives are fundamental in asymmetric synthesis. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary guides the formation of a specific stereoisomer of the product.

Derivatives of phenylglycine have been successfully employed as chiral auxiliaries. For instance, (R)-2-phenylglycine has been used to control the stereochemistry in the synthesis of 2-azetidinones, which are important structural motifs in β-lactam antibiotics. scispace.com The phenylglycine moiety directs the stereoselective addition to an imine, leading to the formation of a specific enantiomer of the β-lactam. Although this example does not directly involve N,N-diphenylglycine, it highlights the potential of the phenylglycine scaffold in asymmetric synthesis.

Furthermore, chiral ligands derived from amino acids are crucial in transition metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of transformations such as hydrogenations, cross-coupling reactions, and cycloadditions. nih.govosi.lv While specific examples of ligands synthesized directly from this compound are not prominent in the literature, its structure provides a basis for the design of novel chiral ligands. The nitrogen atom and the carboxylic acid group can be functionalized to create bidentate or tridentate ligands with tunable steric and electronic properties.

Building Block in the Synthesis of Complex Organic Molecules

This compound serves as a valuable precursor and building block in the synthesis of a variety of complex organic molecules, including N-substituted heterocycles. Its bifunctional nature, possessing both an amine and a carboxylic acid, allows for diverse chemical transformations.

Precursor for N-Substituted Heterocycles

The diphenylamino moiety can be incorporated into heterocyclic systems, and the acetic acid side chain provides a handle for further functionalization or cyclization. For example, N-aryl glycine (B1666218) derivatives can undergo intramolecular Povarov cyclization, an imino Diels-Alder reaction, to construct quinoline-fused lactones and lactams. researchgate.net This strategy involves the dehydrogenative cyclization of alkyne-tethered N-aryl glycine esters or amides, demonstrating the utility of the glycine scaffold in building complex polycyclic systems.

The synthesis of various nitrogen-containing heterocycles often relies on the cyclization of precursors containing both an amine and a carbonyl group or a group that can be converted to a carbonyl. rsc.orgrsc.org this compound and its derivatives are well-suited for such transformations. For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been used to synthesize novel bioactive acetamide (B32628) derivatives with potential analgesic properties. orientjchem.org

Component in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. jocpr.commdpi.com The Ugi and Passerini reactions are prominent examples of MCRs that utilize carboxylic acids as one of the key components. beilstein-journals.orgbeilstein-journals.org

The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.

While specific examples detailing the use of this compound in these reactions are not extensively reported, its structure makes it a suitable candidate for both the Ugi and Passerini reactions. In a hypothetical Ugi reaction, this compound could serve as the carboxylic acid component, leading to the formation of complex peptide-like structures bearing the bulky diphenylamino moiety. Similarly, in a Passerini reaction, it would contribute to the formation of α-acyloxy amides with the diphenylamino group attached to the acyl portion. The versatility of MCRs allows for the rapid generation of diverse molecular scaffolds from simple building blocks. jocpr.combeilstein-journals.org

Role in Combinatorial Chemistry Libraries (focused on synthetic methodology)

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules, known as a chemical library, in a short period. nih.gov This approach is widely used in drug discovery and materials science to screen for compounds with desired properties. This compound and its derivatives can serve as valuable building blocks in the construction of such libraries.

The synthesis of combinatorial libraries often employs solid-phase or solution-phase parallel synthesis techniques. The bifunctional nature of this compound allows for its attachment to a solid support via either the carboxylic acid or the amino group (after suitable protection/deprotection steps), with subsequent diversification at the other functional group. For example, a library of biphenyl (B1667301) amino acid building blocks has been used to construct partially-peptidic combinatorial libraries for screening as vitronectin receptor antagonists. nih.gov

The use of building blocks with distinct structural features, such as the diphenylamino group, can introduce significant diversity into a combinatorial library. This can lead to the discovery of novel compounds with unique biological activities or material properties.

Applications in Polymer Chemistry and Macromolecular Design

The incorporation of the diphenylamino moiety into polymers can impart desirable thermal, electronic, and optical properties. Research has been conducted on the synthesis and characterization of polymers derived from diphenylamine (B1679370) and its derivatives.

For instance, the cationic polymerization of 4,4-diphenyl-Δ2-1,2,3-triazolin-5-one, a derivative of diphenylglycine, has been shown to produce poly-α,α-diphenylglycine. ucd.ie This polymerization, initiated by boron trifluoride etherate, yields a polyamide with a backbone composed of repeating diphenylglycine units. The resulting polymers were found to have a distribution of molecular weights, including a significant fraction of oligomers.

Furthermore, poly[N,N-(phenylamino) disulfide] derivatives have been synthesized through the step-growth polymerization of various anilines with sulfur monochloride. digitellinc.com These polymers possess a unique backbone consisting of nitrogen and sulfur atoms and exhibit a range of colors depending on the substitution on the aromatic ring, suggesting extended conjugation. This highlights the potential for tuning the electronic and optical properties of polymers by modifying the diphenylamine building block. The synthesis of polymers with specific functionalities and architectures is a key aspect of macromolecular design, and this compound offers a versatile scaffold for creating novel polymeric materials. mdpi.commdpi.com

Below is a table summarizing the polymerization of a diphenylglycine derivative:

Monomer Polymerization Method Resulting Polymer Key Findings
4,4-diphenyl-Δ2-1,2,3-triazolin-5-oneCationic polymerization with BF₃·OEt₂Poly-α,α-diphenylglycineFormation of a polyamide with a distribution of molecular weights. ucd.ie

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. This compound and its derivatives possess structural features that make them attractive building blocks for the construction of supramolecular assemblies and frameworks.

The carboxylic acid group is a well-known hydrogen-bonding motif, capable of forming strong and directional interactions. The diphenylamino group, with its two phenyl rings, can participate in π-π stacking and hydrophobic interactions. This combination of functionalities allows for the programmed self-assembly of molecules into well-defined supramolecular structures.

While direct studies on the supramolecular chemistry of this compound are limited, research on related systems provides insight into its potential. For example, diphenylglycine has been shown to self-assemble into nanotubes and nanospheres through a combination of aromatic stacking and hydrogen bonding interactions. nih.gov The self-assembly of an ion pair formed between poly(ethylene imine) and (phenylthio)acetic acid has also been investigated, demonstrating thermo-sensitive behavior. nih.gov

Furthermore, carboxylic acids are commonly used as organic linkers in the synthesis of metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). rsc.orgmdpi.com These crystalline materials have porous structures with applications in gas storage, separation, and catalysis. The rigid diphenylamino core of this compound could provide structural integrity to such frameworks, while the carboxylic acid group would serve as the coordinating or hydrogen-bonding site.

Role in Advanced Materials Development (e.g., as a monomer or dopant)

The unique electronic and structural characteristics of the diphenylamine moiety make it a compelling building block for electroactive and thermally stable polymers. The addition of an acetic acid group introduces further functionality, potentially enhancing solubility, and enabling its use as a doping agent.

As a Monomer for Polymer Synthesis

This compound holds promise as a monomer for the synthesis of advanced polymers, drawing parallels from the well-studied polymerization of diphenylamine and its derivatives. The diphenylamino group can serve as an effective "handle" for electropolymerization, leading to the formation of conjugated polymers with interesting electronic and optical properties.

The polymerization of diphenylamine typically proceeds through an oxidative coupling mechanism, forming new carbon-carbon or carbon-nitrogen bonds to create a polymer chain. In the case of diphenylamine-2-carboxylic acid, a closely related compound, chemical oxidative polymerization has been shown to produce amorphous, electroactive, and thermally stable polymers. mdpi.com The polymer chain growth occurs via C-C linkages at the 2 and 4 positions of the phenyl rings relative to the nitrogen atom. mdpi.com A key feature of these polymers is the absence of quinodiimine units, even with an excess of the oxidizing agent. mdpi.com

It is conceivable that this compound could undergo similar polymerization processes, either through chemical or electrochemical methods, to yield poly(this compound). The resulting polymer would be expected to possess a combination of properties inherited from the polydiphenylamine backbone, such as redox activity and thermal stability, with the added functionality of the carboxylic acid group. This group could influence the polymer's solubility, processability, and its interaction with other materials.

Table 1: Comparison of Properties of Polydiphenylamine and Potential Poly(this compound)

PropertyPolydiphenylamine (p-DPA)Hypothetical Poly(this compound)
Synthesis Method Electropolymerization, Chemical OxidationPotentially similar methods
Key Structural Feature Conjugated backbone of diphenylamine unitsConjugated backbone with pendant acetic acid groups
Expected Properties Electroactivity, Thermal Stability, Redox ActivityElectroactivity, Enhanced Solubility, pH-Responsiveness, Potential for further functionalization

The presence of the carboxylic acid side chain in poly(this compound) could impart pH-responsive behavior, making it a candidate for applications in sensors and controlled-release systems. Furthermore, the carboxyl group offers a site for further chemical modification, allowing for the tuning of the polymer's properties for specific applications.

As a Dopant in Conductive Polymers

The field of conductive polymers relies heavily on a process called doping, which involves the introduction of a "dopant" to increase the material's electrical conductivity. nih.gov Doping can be achieved through oxidation (p-doping) or reduction (n-doping) of the polymer backbone. youtube.com Acidic compounds are commonly used as p-dopants for polymers like polyaniline. The acid protonates the polymer chain, leading to the formation of charge carriers (polarons and bipolarons) and a significant increase in conductivity. nih.gov

Given its acidic nature, this compound has the potential to act as a dopant for conductive polymers. The carboxylic acid group can provide the necessary protons to induce the transition of a conductive polymer from its insulating to its conducting state. The diphenylamine moiety of the dopant could also interact with the polymer backbone through π-π stacking, potentially influencing the morphology and charge transport properties of the doped material.

The effectiveness of a dopant is often related to its size, acidity, and its interaction with the polymer matrix. The use of a relatively large and functional dopant like this compound could offer advantages in terms of controlling the microstructure and stability of the doped polymer.

Table 2: Potential Role of this compound as a Dopant

FeatureDescription
Doping Mechanism p-doping through protonation of the conductive polymer by the carboxylic acid group.
Potential Advantages - The diphenylamine core may offer favorable interactions with the polymer backbone.- The size and structure could influence the morphology of the doped film.- Potential for improved stability of the doped state.
Target Polymers Polyaniline, Polypyrrole, Polythiophenes, and their derivatives.

While direct experimental evidence for the use of this compound as a dopant is not yet prominent in the literature, the fundamental principles of conductive polymer doping suggest it is a viable candidate for future research and development in this area.

Derivatives and Analogues of Diphenylamino Acetic Acid: Synthesis and Chemical Properties

Systematic Modification of Phenyl Rings (e.g., Halogenation, Alkylation, Nitration)

Modification of the phenyl rings of (diphenylamino)acetic acid through the introduction of various substituents can significantly impact the electronic and steric properties of the molecule. Common modifications include halogenation, alkylation, and nitration.

Halogenation: The introduction of halogen atoms, such as chlorine, to the phenyl rings can alter the lipophilicity and electronic nature of the compound. For instance, 2-[(2,6-dichloroanilino)phenyl]acetic acid, a well-known derivative, can be synthesized from the corresponding substituted diphenylamine (B1679370). The synthesis generally involves the chloroacetylation of the appropriately substituted diphenylamine, followed by intramolecular cyclization and subsequent hydrolysis to yield the final acid.

Alkylation: The addition of alkyl groups to the phenyl rings can influence the steric hindrance and electron-donating properties of the molecule. The synthesis of alkylated derivatives often starts from an appropriately alkyl-substituted diphenylamine precursor, which then undergoes reactions to introduce the acetic acid moiety. Structure-activity relationship studies on related 2-phenylaminophenylacetic acid derived compounds have shown that the presence of methyl groups can affect the angle of twist between the phenyl rings.

Nitration: The introduction of nitro groups onto the phenyl rings is a key transformation that can serve as a handle for further functionalization. The nitration of diphenylamine itself has been studied, with the mechanism in a nitric acid-acetic anhydride (B1165640) system being a subject of investigation. The nitro group can be subsequently reduced to an amino group, allowing for the synthesis of a variety of further derivatives. For example, (2-nitrophenyl)acetic acid is a known derivative of phenylacetic acid and serves as a precursor for the formation of various heterocyclic compounds. mdpi.com

Table 1: Examples of Phenyl Ring Modified this compound Derivatives

Derivative Name Modification Synthetic Precursor Key Reaction
2-[(2,6-dichloroanilino)phenyl]acetic acid Dichlorination 2,6-Dichlorodiphenylamine Chloroacetylation, cyclization, hydrolysis
Methyl-substituted phenylaminophenylacetic acid Methylation Methyl-substituted diphenylamine Not specified

Modifications of the Carboxylic Acid Group (e.g., Esters, Amides, Hydrazides)

The carboxylic acid group of this compound is a prime site for modification, leading to the formation of esters, amides, and hydrazides, each with distinct chemical properties.

Esters: Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst. For example, the synthesis of alkyl esters of related DL-omega-phenylamino acids has been described, involving the reaction of the amino acid with the corresponding alcohol. nih.gov These modifications can enhance the lipophilicity of the parent compound.

Amides: Amide derivatives are commonly synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. The synthesis of various N,N-diphenyl amine derivatives has been reported, starting from the corresponding acid. derpharmachemica.com These reactions are often straightforward and proceed with good yields.

Hydrazides: Hydrazides are typically prepared by the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303). For instance, 2-hydrazino-N,N-diphenylacetamide can be synthesized from 2-chloro-N,N-diphenylacetamide by reaction with hydrazine hydrate in an alcoholic medium. mdpi.com These hydrazides can then serve as versatile intermediates for the synthesis of various heterocyclic compounds. mdpi.com

Table 2: Examples of Carboxylic Acid Group Modifications of this compound

Derivative Type General Synthetic Method Starting Material Reagents
Esters Fischer Esterification This compound Alcohol, Acid catalyst
Amides Acyl chloride route This compound Thionyl chloride, Amine

N-Substituted Analogues and Heterocyclic Derivatives

N-Substituted Analogues: The nitrogen atom of the diphenylamino group can also be a site for substitution. N-substituted succinimide (B58015) analogs, for example, can be synthesized from the reaction of succinic anhydride with various amines in glacial acetic acid. While not directly this compound derivatives, these syntheses illustrate the potential for N-substitution on related structures.

Heterocyclic Derivatives: The this compound scaffold can be used as a starting point for the synthesis of a wide range of heterocyclic compounds. For instance, the hydrazide derivative can be reacted with various aromatic aldehydes to form hydrazones, which can then be cyclized to form different heterocyclic rings. mdpi.com Additionally, derivatives of 2-[(2,6-dichloroanilino)phenyl]acetic acid have been used to synthesize 1,3,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. longdom.org

Table 3: Examples of N-Substituted and Heterocyclic Derivatives

Derivative Class Synthetic Strategy Key Intermediates Resulting Heterocycle (if applicable)
N-Substituted Analogues Reaction with succinic anhydride Amines Succinimide
Hydrazone derivatives Condensation (Diphenylamino)acetyl hydrazide, Aldehydes Hydrazone
Triazole derivatives Cyclization Thiosemicarbazide derivative 1,3,4-Triazole
Thiadiazole derivatives Cyclization Thiosemicarbazide derivative 1,3,4-Thiadiazole

Diastereomeric and Enantiomeric Analogues

The synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules.

Enantioselective Synthesis: A direct, highly enantioselective alkylation of arylacetic acids has been developed using a chiral lithium amide as a stereodirecting reagent. nih.gov This method circumvents the need for traditional chiral auxiliaries. While not specifically demonstrated for this compound, this approach could potentially be applied to achieve the enantioselective synthesis of its α-substituted derivatives. nih.gov

Diastereoselective Synthesis: The synthesis of diastereomeric analogues can be achieved through various stereocontrolled reactions. For example, the diastereoselective synthesis of highly substituted tetrahydrofurans incorporating an amino acid moiety has been reported, showcasing methods for controlling stereochemistry in complex molecules. While not directly involving this compound, the principles of diastereoselective synthesis are broadly applicable.

The separation of enantiomers can also be achieved through classical resolution techniques or by chiral chromatography. The characterization of chiral compounds typically involves techniques such as polarimetry and chiral high-performance liquid chromatography (HPLC).

Table 4: Approaches to Chiral Analogues of this compound

Chiral Analogue Type Synthetic Approach Key Features
Enantiomers Enantioselective alkylation Use of chiral lithium amides as traceless auxiliaries

Structure-Reactivity Relationships within Derivative Series

The systematic modification of the this compound structure allows for the investigation of structure-reactivity relationships. These studies aim to understand how changes in the molecular structure influence the chemical reactivity of the derivatives.

For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can significantly affect the nucleophilicity of the amino group and the acidity of the carboxylic acid. Halogenated derivatives, for instance, are expected to have a lower pKa for the carboxylic acid compared to their non-halogenated counterparts due to the electron-withdrawing inductive effect of the halogens.

In a series of dithiafulvenyl-substituted phenylacetylene (B144264) derivatives, it was shown that the electronic properties and the reactivity of the oxidized states were dependent on the substitution pattern. birmingham.ac.uk While a different class of compounds, this study highlights the principle of how structural isomerism can influence reactivity.

Quantitative structure-reactivity relationships (QSRRs) can be developed to model and predict the reactivity of a series of compounds based on their structural features. Such models have been applied to other chemical spaces, like the benzhydrylium ions, to predict reactivity parameters. chemrxiv.org A similar approach could be employed for a series of this compound derivatives to correlate structural descriptors with experimentally determined reactivity data, such as reaction rates or equilibrium constants.

Table 5: Factors Influencing Structure-Reactivity Relationships

Structural Modification Expected Effect on Reactivity Example
Phenyl ring substitution (electron-withdrawing groups) Increased acidity of carboxylic acid, decreased nucleophilicity of amine Halogenation
Phenyl ring substitution (electron-donating groups) Decreased acidity of carboxylic acid, increased nucleophilicity of amine Alkylation
Modification of the carboxylic acid group Altered susceptibility to nucleophilic attack Ester or amide formation

Future Research Directions and Unexplored Avenues for Diphenylamino Acetic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of (Diphenylamino)acetic acid and its analogues has traditionally relied on established, yet often environmentally taxing, methods. A primary future objective is the development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry. Research in this area could focus on several promising strategies.

One key avenue is the exploration of catalytic systems that minimize waste and energy consumption. This includes the use of transition-metal catalysis for more direct C-N and C-C bond formations, potentially reducing the number of synthetic steps required. hilarispublisher.com Organocatalysis presents another attractive, metal-free alternative, offering mild reaction conditions and high stereocontrol. hilarispublisher.com Furthermore, the application of photocatalysis could enable the activation of otherwise inert bonds under ambient conditions, revolutionizing the construction of the diphenylamine (B1679370) framework. hilarispublisher.com

Synthetic Strategy Potential Advantages Research Focus
Advanced Catalysis Higher efficiency, lower energy use, novel bond formations.Development of novel organocatalysts, photocatalysts, and transition-metal catalysts.
Green Chemistry Reduced environmental impact, use of renewable resources.Utilization of bio-based solvents, solvent-free reactions, and renewable starting materials.
Process Optimization Fewer steps, less waste, improved atom economy.Design of one-pot reactions, telescopic synthesis, and continuous-flow processes.

Exploration of New Chemical Transformations and Unique Reactivity Patterns

Beyond improving its synthesis, a significant area of future research lies in exploring the untapped reactivity of the this compound scaffold. The unique electronic and steric environment provided by the diphenylamino and acetic acid moieties could be leveraged to discover novel chemical transformations.

Investigations could target the functionalization of the aromatic rings through late-stage C-H activation, providing a direct route to novel derivatives without the need for pre-functionalized starting materials. The carboxylic acid group itself is a versatile handle for a wide array of transformations, including the synthesis of amides, esters, and other functional groups, which could lead to libraries of compounds with diverse properties. nih.gov Additionally, the nitrogen atom of the diphenylamine core could participate in unique cyclization or rearrangement reactions, potentially leading to the formation of novel heterocyclic systems. acs.orgresearchgate.net For example, studies on related heterocyclic acetic acids have shown they can undergo unexpected dimerization and cyclization reactions to form complex, fluorescent molecules. researchgate.net

Understanding and controlling photochemical reactions, such as the conversion of diphenylamines to carbazoles, could open up pathways to new classes of electronically active materials. acs.org A systematic exploration of the reaction of this compound with various electrophiles, nucleophiles, and radical species will be crucial in mapping its chemical reactivity space and unlocking its full synthetic potential.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

To fully understand and optimize the novel synthetic routes and chemical transformations discussed above, the integration of advanced characterization techniques for real-time, in-situ monitoring is essential. While traditional methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing final products, in-situ techniques provide dynamic information about reaction kinetics, intermediates, and mechanisms. nih.gov

Future research would benefit from the widespread adoption of Process Analytical Technology (PAT). Techniques such as in-situ FTIR and Raman spectroscopy can track the concentration of reactants, products, and intermediates as a reaction progresses. This allows for precise determination of reaction endpoints and the identification of transient or unstable species that might otherwise go undetected. For more complex systems, techniques like reaction calorimetry can provide crucial thermodynamic data, while advanced mass spectrometry methods can help elucidate intricate reaction networks.

The development of rapid screening assays, similar to those used for monitoring the production of indoleacetic acid by bacteria, could also be adapted. nih.gov Such an assay for this compound could accelerate the discovery of new catalysts and optimal reaction conditions by enabling high-throughput experimentation. These advanced analytical tools are critical for moving from laboratory-scale discovery to robust and scalable chemical processes. mdpi.com

Technique Information Gained Application in Research
In-situ Spectroscopy (FTIR, Raman) Real-time concentration profiles, reaction kinetics.Mechanism elucidation, optimization of reaction conditions.
Reaction Calorimetry Thermodynamic data (heat flow), reaction safety.Scale-up studies, safety assessment of new processes.
Advanced Mass Spectrometry Identification of intermediates and byproducts.Detailed mechanistic pathway analysis.
High-Throughput Screening Assays Rapid catalyst and condition screening.Accelerated discovery of novel synthetic methods.

Deeper Integration of Computational Studies for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and guide experimental design. A deeper integration of computational studies will be instrumental in accelerating research on this compound.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the structural, electronic, and optical properties of novel derivatives before they are synthesized. researchgate.net This predictive power is particularly valuable for designing molecules with specific functions, such as dyes for solar cells or fluorescent probes. researchgate.net For instance, computational modeling can calculate HOMO-LUMO energy gaps to predict the charge transfer capabilities of a potential sensitizer dye in a dye-sensitized solar cell (DSSC). researchgate.net

Molecular docking and dynamics simulations can be used to predict how derivatives of this compound might interact with biological targets, guiding the design of new pharmacologically active agents. researchgate.net Furthermore, computational tools can be used to model reaction mechanisms, calculate transition state energies, and predict the regioselectivity and stereoselectivity of new transformations. This insight allows researchers to rationalize experimental observations and make informed decisions about how to optimize reaction conditions, saving significant time and resources in the laboratory.

Emerging Applications in Novel Chemical and Material Science Fields

While diphenylamine derivatives have found use as antimicrobials and stabilizers, the unique structure of this compound makes it a promising candidate for a range of emerging applications in chemistry and material science. nih.gov

In materials science, the diphenylamine core is a well-known hole-transporting moiety. This suggests that derivatives of this compound could be developed for use in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and perovskite solar cells. The carboxylic acid group provides a convenient anchor point for attaching these molecules to semiconductor surfaces, a key requirement in devices like dye-sensitized solar cells. researchgate.netacs.org

The ability to polymerize or incorporate this compound into larger macromolecular structures could lead to the development of novel functional polymers with interesting optical, electronic, or redox properties. The scaffold could also serve as a building block in supramolecular chemistry, forming self-assembled structures with applications in sensing, catalysis, or drug delivery. Given the antitumour potential of related structures like flavone-8-acetic acid, there is also a rationale for exploring derivatives of this compound as potential therapeutic agents, particularly in areas where immune response modulation is beneficial. mdpi.com

Q & A

Q. What are the standard synthetic routes for (Diphenylamino)acetic acid?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, which connects aryl boronic acids with halogenated acetic acid derivatives . Alternative methods include direct amination of phenylacetic acid precursors using dimethylamino groups under catalytic conditions . Reaction parameters (e.g., temperature, solvent polarity, catalyst loading) must be optimized to achieve yields >80% .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (1H/13C) confirms structural integrity by resolving the acetic acid proton (δ 3.5–4.0 ppm) and aromatic ring protons (δ 7.0–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (C14H13NO2, theoretical 227.09 g/mol) .
  • HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water) assesses purity (>98%) and detects degradation products .

Q. How should this compound be stored to ensure stability?

Store in airtight amber vials under inert gas (argon) at -20°C to prevent oxidation of the diphenylamino group. Use desiccants (silica gel) to minimize hydrolysis of the acetic acid moiety. Periodic FTIR analysis (1700 cm⁻¹ for C=O stretch) monitors stability .

Advanced Research Questions

Q. How can computational tools improve synthetic pathway design for derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthesis algorithms to propose routes based on steric and electronic effects. For example:

  • Prioritizing one-step amination over multi-step coupling reduces byproduct formation .
  • Plausibility scores (>0.01) and precursor availability guide route selection. Adjusting substituent positions (e.g., para vs. ortho) optimizes reaction feasibility .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial or anti-inflammatory activity often arise from:

  • pH-dependent ionization affecting membrane permeability .
  • Assay variability (e.g., broth microdilution vs. agar diffusion) . Solutions:
  • Conduct comparative studies using isosteric analogs under standardized protocols.
  • Use molecular dynamics simulations to model interactions with cellular targets (e.g., enzyme active sites) .

Q. How can reaction yields be optimized in palladium-catalyzed syntheses?

  • Ligand selection : Xantphos ligands (5 mol%) enhance C-N bond formation in Buchwald-Hartwig amination .
  • Solvent optimization : Toluene/DMF mixtures (4:1 v/v) improve catalyst solubility and activity .
  • Pre-activation : Microwave irradiation (100°C, 10 min) of aryl halides increases coupling efficiency by 15–20% .

Methodological Considerations

Q. What precautions are needed during titration-based quantification?

  • Use phenolphthalein (pH 8.2–10.0) for endpoint detection in NaOH titrations. Calibrate with standard acetic acid (0.1 M) to minimize errors (~5% variability) .
  • Avoid CO2 contamination by degassing NaOH solutions .

Q. How do structural modifications impact biological activity?

  • Fluorine substitution (e.g., 2-fluorophenyl analogs) enhances metabolic stability but may reduce solubility .
  • Chlorine vs. methyl groups : Chlorine increases electrophilicity (reactivity with thiols), while methyl groups improve lipophilicity (logP +0.5) .

Data Interpretation and Reporting

Q. How should researchers address variability in spectroscopic data?

  • NMR : Use deuterated solvents (DMSO-d6) to suppress proton exchange artifacts. Compare with reference spectra from PubChem .
  • Mass spectrometry : Apply isotopic pattern matching to distinguish molecular ions from background noise .

Q. What statistical methods validate bioactivity claims?

  • Perform dose-response curves (IC50/EC50) with triplicate measurements.
  • Use ANOVA (p < 0.05) to assess significance across analogs. Report confidence intervals (95%) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.